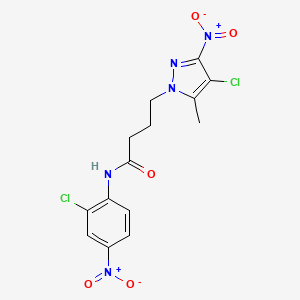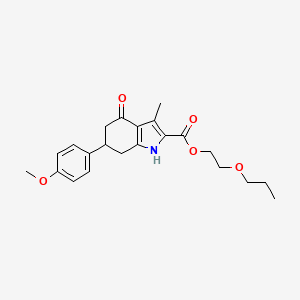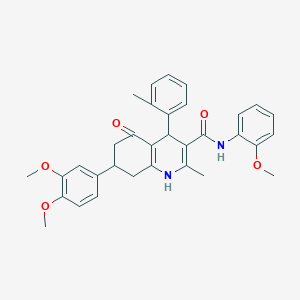
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-chloro-4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide: is a synthetic organic compound characterized by the presence of both nitro and chloro substituents on its aromatic and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.
Amidation: Formation of the amide bond between the aromatic ring and the butanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents may play a role in binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)-4-(4-chloro-3-nitro-1H-pyrazol-1-yl)butanamide: Lacks the methyl group on the pyrazole ring.
N-(2-chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group on the pyrazole ring.
Uniqueness
N-(2-chloro-4-nitrophenyl)-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both nitro and chloro groups on its aromatic and pyrazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H13Cl2N5O5 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2-chloro-4-nitrophenyl)butanamide |
InChI |
InChI=1S/C14H13Cl2N5O5/c1-8-13(16)14(21(25)26)18-19(8)6-2-3-12(22)17-11-5-4-9(20(23)24)7-10(11)15/h4-5,7H,2-3,6H2,1H3,(H,17,22) |
InChI Key |
CTAWXXYGKIIMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11447054.png)
![3-(4-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11447062.png)
![3-(3-methylphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11447064.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B11447069.png)
![6-chloro-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447072.png)
![Methyl 4-[(3-chloropropanoyl)amino]-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate](/img/structure/B11447076.png)
![9-(3-fluorophenyl)-3,3,6,6-tetramethyl-10-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11447077.png)
![2-(5-bromo-2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447079.png)
![6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B11447081.png)

![4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B11447088.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11447108.png)

